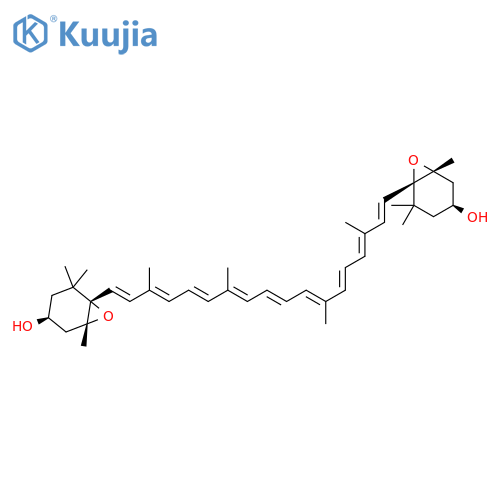Cas no 126-29-4 (Violaxanthin)

Violaxanthin structure
Violaxanthin 化学的及び物理的性質
名前と識別子
-
- b,b-Carotene-3,3'-diol,5,6:5',6'-diepoxy-5,5',6,6'-tetrahydro-, (3S,3'S,5R,5'R,6S,6'S)-
- (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3S,6S)-3-hydroxy-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-
- trans-Violaxanthin
- trans-Violaxanthin Discontinued See V634510
- VIOLAXANTHIN
- VIOLAXANTHIN(AS) (In Solution)
- VIOLAXANTHIN(AS) (In Solution) PrintBack
- VIOLAXANTHIN(SH)
- (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3S,6S)-3-hydroxy-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
- all-trans-Violaxanthil
- all-trans-Violaxanthin
- anti-violaxanthin
- E161e
- XAT
- Zeaxanthin diepoxide
- Zeaxanthin diepoxidl
- (3S,3′S,5R,5′R,6S,6′S)-5,6:5′,6′-Diepoxy-5,5′,6,6′-tetrahydro-β,β-carotene-3,3′-diol
- Violoxanthin
- 5α,6α:5'α,6'α-Bisoxy-5,5',6,6'-tetrahydro-β,β-carotene-3β,3β'-diol
- 5α,6α:5'α,6'α-Bisoxy-5,5',6,6'-tetrahydro-β,β-carotene-3β,3'β-diol
- (3S,3'S,5R,5'R,6S,6'S,9E)-5,6:5',6'-Bisepoxy-5,5',6,6'-tetrahydro-β,β-carotene-3,3'-diol
- (1R,3S,6S)-6-[18-[(1R,3S,6S)-3-hydroxy-1,5,5-trimethyl-7-oxabicyclo[4.1.0]hept-6-yl]-3,7,12,16-tetramethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
- (1S,4S,6R)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-4-ol
- (1S,4S,6R)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-4-ol
- C08614
- Q607883
- (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
- (3S,3'S,5R,5'R, 6S,6'S)-5,6:5',6'-Diepoxy-5,5',6,6'-tetrahydro-beta,beta-carotene-3,3'-diol
- (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
- 5,6:5',6'-DIEPOXY-5,5',6,6'-TETRAHYDRO-.BETA.-CAROTENE-3,3'-DIOL
- VIOLAXANTHIN, ALL-TRANS-
- 51C926029A
- CHEBI:35288
- .BETA.,.BETA.-CAROTENE-3,3'-DIOL, 5,6:5',6'-DIEPOXY-5,5',6,6'-TETRAHYDRO-, (3S,3'S,5R,5'R,6S,6'S)-
- ANTI,ANTI-VIOLAXANTHIN
- Violaxanthin, >=90.0% (HPLC)
- 126-29-4
- VIOLAXANTHIN [MI]
- (3S,3'S,5R,5'R,6S,6'S)-5,5',6,6'-tetrahydro-5,6:5',6'-diepoxy-beta,beta-carotene-3,3'-diol
- (3S,3'S,5R,5'R, 6S,6'S)-5,6:5',6'-DIEPOXY-5,5',6,6'-TETRAHYDRO-.BETA.,.BETA.-CAROTENE-3,3'-DIOL
- LMPR01070282
- 5,6,5',6'-diepoxy-5,6,5',6'-tetrahydro-beta,beta-carotene-3,3'-diol
- (3S,5R,6S,3'S,5'R,6'S)-5,6,5',6'-DIEPOXY-5,6,5',6'-TETRAHYDRO-BETA,BETA-CAROTENE-3,3'-DIOL
- (3S,5R,6S,3'S,5'R,6'S)-5,6,5',6'-DIEPOXY-5,6,5',6'- TETRAHYDRO-BETA,BETA-CAROTENE-3,3'-DIOL
- SZCBXWMUOPQSOX-WVJDLNGLSA-N
- AKOS040763713
- ALL-E-VIOLAXANTHIN
- UNII-51C926029A
- NS00070421
- .BETA.-CAROTENE-3,3'-DIOL, 5,6:5',6'-DIEPOXY-5,5',6,6'-TETRAHYDRO-
- beta,beta-Carotene-3,3'-diol, 5,6:5',6'-diepoxy-5,5',6,6'-tetrahydro-, (3S,3'S,5R,5'R,6S,6'S)-
- C ORANGE 15
- (3S,3'S,5R,5'R,6S,6'S)-5,6:5',6'-diepoxy-5,5',6,6'-tetrahydro-beta,beta-carotene-3,3'-diol
- 5,6:5',6'-Diepoxy-5,5',6,6'-tetrahydro-beta-carotene-3,3'-diol
- 09958A8F-4AFE-43DB-9034-C562F62D8ABD
- 1ST159340
- 5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETONITRILE
- SCHEMBL97720
- DB03460
- E 161e
- DTXSID901016934
- VIOLAXANTHIN (E 161E)
- HY-N9625
- CS-0202315
- CHEBI:27295
- DTXCID001475117
- BETA-CAROTENE-3,3'-DIOL, 5,6:5',6'-DIEPOXY-5,5',6,6'-TETRAHYDRO-
- (1R,3S,6S)-6-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-((1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo(4.1.0)heptan-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl)-1,5,5-trimethyl-7-oxabicyclo(4.1.0)heptan-3-ol
- Violaxanthin
-
- インチ: InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
- InChIKey: SZCBXWMUOPQSOX-WVJDLNGLSA-N
- ほほえんだ: C/C(/C=C/C=C(/C=C/[C@@]12O[C@]1(C)C[C@H](CC2(C)C)O)\C)=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@]1(C)C[C@H](CC2(C)C)O)/C)/C
計算された属性
- せいみつぶんしりょう: 600.41800
- どういたいしつりょう: 600.418
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 44
- 回転可能化学結合数: 10
- 複雑さ: 1270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 9
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 9.8
じっけんとくせい
- 密度みつど: 0.9826 (rough estimate)
- ゆうかいてん: 200°
- ふってん: 570.8°C (rough estimate)
- フラッシュポイント: 380.7°C
- 屈折率: 1.4760 (estimate)
- PSA: 65.52000
- LogP: 8.96980
- ひせんこうど: 20Cd +35° (c = 0.08 in chloroform)
- ようかいせい: エタノールやエーテルに可溶であり、石油エーテルには不溶である。
Violaxanthin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | V634505-0.5mg |
trans-ViolaxanthinDiscontinued See V634510 |
126-29-4 | 0.5mg |
210.00 | 2021-07-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91904-1MG |
Violaxanthin |
126-29-4 | 1mg |
¥16204.72 | 2025-01-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474309A-10 mg |
Violaxanthin (Mixture of Diastereomers), |
126-29-4 | 10mg |
¥24,067.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91904-1MG |
126-29-4 | 1MG |
¥14267.93 | 2023-01-15 | |||
| ChromaDex Standards | ASB-00022535-00A-2.5ml |
VIOLAXANTHIN |
126-29-4 | % | 2.5ml |
$431.00 | 2023-10-25 | |
| 1PlusChem | 1P000R4Q-1mg |
β,β-Carotene-3,3'-diol, 5,6:5',6'-diepoxy-5,5',6,6'-tetrahydro-, (3S,3'S,5R,5'R,6S,6'S)- |
126-29-4 | 90% (HPLC) | 1mg |
$1857.00 | 2024-07-09 | |
| Aaron | AR000RD2-1mg |
β,β-Carotene-3,3'-diol, 5,6:5',6'-diepoxy-5,5',6,6'-tetrahydro-, (3S,3'S,5R,5'R,6S,6'S)- |
126-29-4 | 1mg |
$1367.00 | 2025-01-20 | ||
| TRC | V634505-5mg |
trans-ViolaxanthinDiscontinued See V634510 |
126-29-4 | 5mg |
1680.00 | 2021-07-15 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V910871-1mg |
Violaxanthin |
126-29-4 | ≥90% (HPLC) | 1mg |
¥12,999.00 | 2022-08-31 | |
| TargetMol Chemicals | TN6834-1 mg |
Violaxanthin |
126-29-4 | 98% | 1mg |
¥ 10,450 | 2023-07-10 |
Violaxanthin 関連文献
-
Tsai-Hua Kao,Chia-Ju Chen,Bing-Huei Chen Analyst 2011 136 3194
-
Vincenzo Mascoli,Nicoletta Liguori,Lorenzo Cupellini,Eduard Elias,Benedetta Mennucci,Roberta Croce Chem. Sci. 2021 12 5113
-
María Janeth Rodríguez-Roque,Bego?a de Ancos,Rogelio Sánchez-Vega,Concepción Sánchez-Moreno,M. Pilar Cano,Pedro Elez-Martínez,Olga Martín-Belloso Food Funct. 2016 7 380
-
Annamaria Quaranta,Anja Krieger-Liszkay,Andrew A. Pascal,Fran?ois Perreau,Bruno Robert,Mikas Vengris,Manuel J. Llansola-Portoles Phys. Chem. Chem. Phys. 2021 23 4768
-
Danielle Tokarz,Richard Cisek,Martyna Garbaczewska,Daaf Sandkuijl,Xinping Qiu,Bryan Stewart,Joel D. Levine,Ulrich Fekl,Virginijus Barzda Phys. Chem. Chem. Phys. 2012 14 10653
126-29-4 (Violaxanthin) 関連製品
- 640-03-9(b,b-Carotene-3,3'-diol, 5,6-epoxy-5,6-dihydro-,(3S,3'R,5R,6S)-)
- 131875-08-6(Lexacalcitol)
- 103909-75-7(Maxacalcitol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
